molecular formula C18H18ClN3O2 B6419979 ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-4-carboxylate CAS No. 1040676-42-3

ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-4-carboxylate

Cat. No.: B6419979
CAS No.: 1040676-42-3
M. Wt: 343.8 g/mol
InChI Key: BCGYFVMZMGVLKK-UHFFFAOYSA-N
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Description

Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the piperidine and ester functionalities. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-4-carboxylate: shares structural similarities with other quinoline derivatives, such as chloroquine and quinine.

    Piperidine derivatives: Compounds like piperidine-4-carboxylate and its analogs.

Uniqueness

What sets this compound apart is its unique combination of the quinoline and piperidine moieties, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-2-24-18(23)12-5-7-22(8-6-12)17-13(10-20)11-21-16-4-3-14(19)9-15(16)17/h3-4,9,11-12H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGYFVMZMGVLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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